molecular formula C8H3FIN3 B12081036 6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile

6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile

Katalognummer: B12081036
Molekulargewicht: 287.03 g/mol
InChI-Schlüssel: KWIBBUOGQXRLGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of fluorine and iodine atoms at the 6th and 3rd positions, respectively, and a carbonitrile group at the 8th position. It is a valuable scaffold in organic synthesis and pharmaceutical chemistry due to its unique structural features and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and appropriate halogenated reagents.

    Cyclization: The key step involves the cyclization of 2-aminopyridine with a halogenated reagent under specific conditions to form the imidazo[1,2-a]pyridine core.

    Halogenation: Subsequent halogenation reactions introduce the fluorine and iodine atoms at the desired positions.

    Carbonitrile Formation:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, and conditions may involve the use of bases or acids to facilitate the reaction.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Cyclization and Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit diverse biological activities and properties .

Wissenschaftliche Forschungsanwendungen

6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: It is investigated for its potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile
  • 6-Bromo-3-fluoro-8-iodoimidazo[1,2-a]pyridine
  • 6-Bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester

Uniqueness

6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile is unique due to the specific combination of fluorine, iodine, and carbonitrile groups, which confer distinct electronic and steric properties. These features make it a versatile scaffold for the development of new compounds with diverse biological activities .

Eigenschaften

Molekularformel

C8H3FIN3

Molekulargewicht

287.03 g/mol

IUPAC-Name

6-fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C8H3FIN3/c9-6-1-5(2-11)8-12-3-7(10)13(8)4-6/h1,3-4H

InChI-Schlüssel

KWIBBUOGQXRLGU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=NC=C(N2C=C1F)I)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.